molecular formula C21H37NO15 B12321077 Lewis A trisaccharide methyl glycoside

Lewis A trisaccharide methyl glycoside

Cat. No.: B12321077
M. Wt: 543.5 g/mol
InChI Key: GGCROZRVVJQWNN-UHFFFAOYSA-N
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Description

Lewis A Trisaccharide, Methyl Glycoside: is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a trisaccharide, meaning it consists of three monosaccharide units linked together. It is often used to study carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Lewis A Trisaccharide, Methyl Glycoside typically involves the chemical modification of an oligosaccharide. The process includes glycosylation reactions where glycosyl donors and acceptors are combined under specific conditions to form glycosidic bonds. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate .

Industrial Production Methods: : Industrial production of Lewis A Trisaccharide, Methyl Glycoside is less common due to its specialized use in research. when produced on a larger scale, the process involves automated glycan assembly techniques, which allow for the efficient and precise synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: : Lewis A Trisaccharide, Methyl Glycoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Periodate, bromine water

    Reduction: Sodium borohydride

    Substitution: Acetyl chloride, benzoyl chloride

Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in the formation of aldehydes or ketones, while reduction of carbonyl groups yields alcohols .

Scientific Research Applications

Lewis A Trisaccharide, Methyl Glycoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s effects are mediated through the recognition and binding of its glycan structures by specific receptors or enzymes, which can trigger downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Lewis X Trisaccharide, Methyl Glycoside
  • Lewis B Trisaccharide, Methyl Glycoside
  • Lewis Y Trisaccharide, Methyl Glycoside

Comparison: : Lewis A Trisaccharide, Methyl Glycoside is unique in its specific glycan structure, which determines its binding affinity and specificity for certain glycan-binding proteins. Compared to similar compounds, it may exhibit different biological activities and interactions due to variations in its monosaccharide composition and glycosidic linkages .

Properties

Molecular Formula

C21H37NO15

Molecular Weight

543.5 g/mol

IUPAC Name

N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)

InChI Key

GGCROZRVVJQWNN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O

Origin of Product

United States

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